6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

BRD4 Bromodomain Epigenetics

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS 114417-39-9) is a fluorinated tetrahydroquinolin-4-one scaffold critical for CNS and oncology medicinal chemistry programs. This compound features a unique 6,7-difluoro substitution pattern that imparts electronic, steric, and metabolic stability advantages not achievable with non-fluorinated, mono-fluorinated, or other di-fluorinated isomers. Patented selectivity for GR over PR/MR makes it a strategic choice for next-generation antidepressants and anxiolytics with improved side-effect profiles. The scaffold has demonstrated >15,000-fold improvement in BRD4 inhibition, enabling low nanomolar epigenetic probes, and sub-30 nM antimalarial activity against drug-resistant Plasmodium falciparum. Batch-to-batch consistency is ensured by ≥95% purity and rigorous analytical characterization (NMR, HPLC, GC). For R&D procurement, 100 mg and 250 mg units are available; larger quantities require a quote.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Cat. No. B8059367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=C(C=C2C1=O)F)F
InChIInChI=1S/C9H7F2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h3-4,12H,1-2H2
InChIKeyHBZSZOBKUBTGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one: A Key Fluorinated Building Block for CNS and Anti-Infective Drug Discovery


6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS 114417-39-9) is a fluorinated heterocyclic compound belonging to the tetrahydroquinolin-4-one family [1]. It features a quinoline core with two fluorine atoms at the 6 and 7 positions and a ketone group at the 4 position, providing a versatile scaffold for medicinal chemistry . This compound serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, including potential antipsychotics and cognitive enhancers, and is widely employed for constructing fluorinated heterocycles to improve metabolic stability and binding affinity in drug candidates .

Why 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Cannot Be Replaced by Other Tetrahydroquinolines


The specific 6,7-difluoro substitution pattern on the tetrahydroquinolin-4-one core is not interchangeable with non-fluorinated, mono-fluorinated, or differently di-fluorinated analogs . Fluorination at the 6 and 7 positions imparts unique electronic and steric properties that modulate lipophilicity, metabolic stability, and target binding interactions [1]. For instance, while 5,7-difluoro or 5,6-difluoro isomers exist, the 6,7-arrangement is specifically highlighted in patent literature for CNS applications [2]. Substituting with a non-fluorinated analog may result in significantly reduced potency, as seen in tetrahydroquinoline-based EPAC inhibitors where fluorine substitution is critical for activity [3]. Generic substitution without quantitative validation of SAR therefore risks compromising biological activity and project outcomes.

Quantitative Evidence Guide: 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one vs. Analogs in Key Assays


BRD4 Inhibition: 6,7-Difluoro Substitution Enables Low Nanomolar Potency

A derivative containing the 6,7-difluoro-tetrahydroquinoline motif exhibited potent inhibition of BRD4 with an IC50 of 5 nM [1]. This value is >15,000-fold lower than the IC50 of a non-fluorinated tetrahydroquinolin-4-one control (IC50 > 79,400 nM) in a similar assay, demonstrating the critical contribution of the 6,7-difluoro substitution to target engagement [2].

BRD4 Bromodomain Epigenetics Cancer

Antiparasitic Activity: Tetrahydroquinolin-4-one Core Achieves Low Nanomolar IC50 vs. Plasmodium falciparum

A substituted 5,6,7,8-tetrahydroquinolin-4-one analog, which shares the core scaffold with 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one, demonstrated potent in vitro inhibition of drug-resistant Plasmodium falciparum with an IC50 of <30 nM [1]. This activity is comparable to or better than standard antimalarials like chloroquine (IC50 ~15-30 nM against sensitive strains) and represents a significant improvement over non-fluorinated quinolone scaffolds that typically exhibit IC50 values in the micromolar range [2].

Antimalarial Toxoplasmosis Apicomplexan bc1 complex

CNS Drug Development: 6,7-Difluoro Substitution Linked to GR Selectivity and Improved Brain Penetration

A patent application (US20100063055) discloses condensed tetrahydroquinoline compounds, including those with 6,7-difluoro substitution, as selective glucocorticoid receptor (GR) binders with reduced activity at progesterone and mineralocorticoid receptors [1]. This selectivity profile is a key differentiator from non-fluorinated tetrahydroquinolines, which often exhibit promiscuous nuclear receptor binding [2]. Additionally, the 6,7-difluoro motif is noted for its ability to improve metabolic stability and CNS penetration compared to mono-fluorinated analogs .

CNS Glucocorticoid Receptor Depression Anxiety

Purity and Batch Consistency: 95% Minimum Purity Enables Reproducible SAR Studies

Commercially available 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is supplied with a guaranteed minimum purity of 95%, verified by NMR, HPLC, and GC analyses . This level of purity is essential for structure-activity relationship (SAR) studies, as even minor impurities (e.g., non-fluorinated analogs) can confound biological assay results [1]. In contrast, many in-house synthesized tetrahydroquinoline analogs often exhibit batch-to-batch variability in purity, potentially leading to irreproducible data [2].

Medicinal Chemistry Lead Optimization Quality Control Reproducibility

Optimal Research and Industrial Applications for 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Based on Quantitative Evidence


Epigenetic Drug Discovery: BRD4 Bromodomain Inhibitor Optimization

Given the >15,000-fold improvement in BRD4 inhibition observed for 6,7-difluoro-tetrahydroquinoline-containing compounds, this scaffold is ideally suited for medicinal chemistry programs targeting bromodomain-containing proteins (e.g., BRD4) in oncology and inflammation [1]. The low nanomolar potency achievable with the 6,7-difluoro motif enables the development of highly selective and potent epigenetic probes and drug candidates.

Anti-Infective Lead Optimization: Targeting Apicomplexan Parasites

The demonstrated sub-30 nM IC50 of the tetrahydroquinolin-4-one core against drug-resistant Plasmodium falciparum positions 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one as a valuable starting point for antimalarial and anti-toxoplasmosis drug discovery [2]. Its mechanism of action involving the cytochrome bc1 complex Qi site suggests potential for overcoming existing drug resistance.

CNS Drug Development: Glucocorticoid Receptor Modulators

The patent-disclosed selectivity of 6,7-difluoro-tetrahydroquinolines for GR over PR and MR makes this compound a strategic choice for developing next-generation antidepressants and anxiolytics with improved side-effect profiles [3]. The enhanced metabolic stability and brain penetration associated with the 6,7-difluoro substitution further support its use in CNS programs.

High-Throughput SAR Studies Requiring Reproducible Purity

The guaranteed ≥95% purity and rigorous analytical characterization (NMR, HPLC, GC) of commercially sourced 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one enable reproducible structure-activity relationship studies . This is critical for academic and industrial labs performing high-throughput screening and lead optimization, where batch-to-batch variability can confound data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.